2-Bromo-4-(methoxycarbonyl)benzoic acid
CAS No.: 911799-84-3
Cat. No.: VC5400477
Molecular Formula: C9H7BrO4
Molecular Weight: 259.055
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 911799-84-3 |
---|---|
Molecular Formula | C9H7BrO4 |
Molecular Weight | 259.055 |
IUPAC Name | 2-bromo-4-methoxycarbonylbenzoic acid |
Standard InChI | InChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) |
Standard InChI Key | NVIVSQBLUICPCL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)C(=O)O)Br |
Introduction
Chemical and Physical Properties
2-Bromo-4-(methoxycarbonyl)benzoic acid is a white to off-white crystalline solid under standard conditions. The compound’s structure is defined by the SMILES notation COC(=O)C1=CC=C(C(=O)O)C(Br)=C1
, which highlights the methoxycarbonyl (-COOCH) and carboxylic acid (-COOH) functional groups on the benzene ring . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.05 g/mol |
CAS Registry Number | 911799-84-3 |
Purity | ≥95% (typical commercial grade) |
Melting Point | Not reported (requires further study) |
Solubility | Soluble in polar organic solvents |
The bromine atom at the 2-position introduces steric and electronic effects that influence reactivity, particularly in electrophilic substitution and coupling reactions. The methoxycarbonyl group enhances the compound’s stability and modulates its solubility profile, making it suitable for reactions in dimethylformamide (DMF) or tetrahydrofuran (THF) .
Synthesis and Production Methods
Bromination of 3,4-Dimethoxybenzoic Acid
A patented method for synthesizing structurally related brominated benzoic acids involves the bromination of 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid . While this protocol specifically targets 2-bromo-4,5-dimethoxybenzoic acid, analogous conditions may apply to 2-bromo-4-(methoxycarbonyl)benzoic acid with modifications to the starting material. Key steps include:
-
Reaction Setup: 3,4-Dimethoxybenzoic acid is dissolved in concentrated HCl (33–40% w/w) at 10–35°C.
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Bromination: Bromine () is added dropwise (1.0–1.1 equivalents), yielding regioselective bromination at the 2-position due to the directing effects of the methoxy groups .
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Workup: The crude product is isolated via filtration or extraction, followed by recrystallization to achieve >95% purity .
Reaction Conditions:
Alternative Route via Diazotization
A scalable industrial approach for related bromo-chloro benzoic acids involves sequential nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Although developed for 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, this six-step process highlights the feasibility of adapting multi-step syntheses for structurally similar compounds. Critical stages include:
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Bromination: Use of (NBS) or in acetic acid.
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Diazotization: Replacement of amino groups with halogens via diazonium intermediates .
Applications in Pharmaceutical Synthesis
Role as a Synthetic Intermediate
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Measures
-
Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
-
First Aid: Flush eyes or skin with water for 15 minutes upon exposure.
Supplier | Location | Purity | Contact Information |
---|---|---|---|
Shanxi Xuanran Import and Export Trade Co., Ltd. | China | 95% | +86-17735180244 |
Zhejiang J&C Biological Technology Co., Ltd. | China | 95% | sales@sarms4muscle.com |
Bide Pharmatech Ltd. | China | 95% | product02@bidepharm.com |
Pricing varies by quantity and purity, with bulk purchases (≥1 kg) typically costing $150–$300 per gram .
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